3-cyano-2,4,5-trifluorobenzoic acid
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Overview
Description
3-cyano-2,4,5-trifluorobenzoic acid is a chemical compound with the molecular formula C8H2F3NO2 and a molecular weight of 201.1 g/mol It is a derivative of benzoic acid, characterized by the presence of three fluorine atoms and a cyano group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-2,4,5-trifluorobenzoic acid can be achieved through several methods. One common approach involves the reaction of 2,4,5-trifluorobenzonitrile with a suitable oxidizing agent to introduce the carboxylic acid group . Another method involves the direct fluorination of 3-cyano-benzoic acid under controlled conditions to achieve the desired trifluorinated product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-cyano-2,4,5-trifluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound highly reactive towards nucleophilic substitution reactions.
Oxidation and Reduction: The cyano group can be reduced to an amine, while the carboxylic acid group can undergo oxidation to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used under mild conditions.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted benzoic acids, amines, and complex organic molecules used in pharmaceuticals and materials science .
Scientific Research Applications
3-cyano-2,4,5-trifluorobenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-cyano-2,4,5-trifluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorobenzoic Acid: Similar in structure but lacks the cyano group, making it less reactive in certain chemical reactions.
3,4,5-Trifluorobenzoic Acid: An isomer with fluorine atoms in different positions, affecting its chemical properties and reactivity.
3-Cyano-4,5-difluorobenzoic Acid: Similar but with fewer fluorine atoms, resulting in different reactivity and applications.
Uniqueness
3-cyano-2,4,5-trifluorobenzoic acid is unique due to the combination of the cyano group and three fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
195532-64-0 |
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Molecular Formula |
C8H2F3NO2 |
Molecular Weight |
201.10 g/mol |
IUPAC Name |
3-cyano-2,4,5-trifluorobenzoic acid |
InChI |
InChI=1S/C8H2F3NO2/c9-5-1-3(8(13)14)6(10)4(2-12)7(5)11/h1H,(H,13,14) |
InChI Key |
GZUHLIHTFRDVMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C#N)F)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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